Imipenemoic acid

Description

Properties

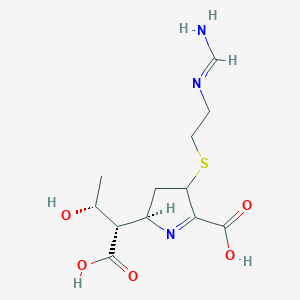

IUPAC Name |

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWNUMDSNUHAH-AIPQFCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197869-90-1 | |

| Record name | Imipenemoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPENEMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

- The synthesis starts from a double-protected carbapenem bicyclic mother nucleus (compound III).

- Acylation with diphenoxyl phosphoryl chloride produces an intermediate (IV).

- Direct reaction with cysteamine hydrochloride yields a solvate intermediate (VI).

- Condensation with benzylformamidinium hydrochloride forms another intermediate (VII).

- Catalytic hydrogenation and crystallization produce the final imipenem monohydrate crystal (I), closely related to imipenemoic acid.

This method avoids intermediate separations, reducing impurities and operational complexity.

Detailed Stepwise Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation (Step 1) | - Double-protection mother nucleus (III) - Diphenoxyl phosphoryl chloride - Organic base A (e.g., N,N-diisopropylethylamine) - Solvent B (N-methylpyrrolidone + methanol) - Temperature: -70 to -10 °C (preferably -45 to -30 °C) - Molar ratios: base A to III = 1-4:1; phosphoryl chloride to III = 1-2:1 |

Produces intermediate IV; reaction volume and molar ratios optimized for yield and purity |

| Reaction with cysteamine hydrochloride | - Direct reaction without intermediate separation - Molar ratio cysteamine hydrochloride to III = 1-3:1 (preferably 1.3-1.5:1) - Crystallization and filtration to isolate solvate intermediate VI |

Streamlines process, reduces impurity formation |

| Condensation (Step 2) | - Intermediate VI with benzylformamidinium hydrochloride - Organic base C (e.g., N,N-dimethylaminopyridine) - Solvent D (dichloromethane + methanol) - Temperature: -70 to -10 °C (preferably -60 to -45 °C) - Molar ratio benzylformamidinium hydrochloride to VI = 1-4:1 (preferably 2-2.5:1) |

Forms intermediate VII in aqueous solution |

| Catalytic Hydrogenation | - Aqueous intermediate VII - Buffer solution (water, solvent F such as isopropanol, organic base G, acid H) - Catalyst (typically Pd/C) - Reaction time: 30 min to 10 h (preferably 2-4 h) - Post-reaction crystallization with solvent E (acetone preferred) |

Converts intermediate to imipenem monohydrate crystal I with high purity |

Comparative Analysis of Preparation Routes

| Route | Description | Advantages | Limitations |

|---|---|---|---|

| Route 1 (US4374772) | Reaction of thiomycin with benzylformamidinium hydrochloride | Simple steps | Strict pH control, low yield, cumbersome for scale-up |

| Route 2 (Sletzinger et al.) | Phosphorylation of carbapenem nucleus, condensation with protected side chain, catalytic hydrogenation | Established method | Side chain instability, hydrogenation impurities limit industrial use |

| Route 3 (US4894450) | Phosphorylation and two-step side chain attachment followed by hydrogenation | Produces intermediates for imipenem | Hydrogenation impurities complicate purification |

| Route 4 (WO2002095034) | Phosphorylation, cysteamine hydrochloride reaction, washing, condensation, hydrogenation | Solid intermediate isolation aids purification | Washing step reduces yield |

The method described in CN106083859B improves upon these by:

- Using a double-protected mother nucleus.

- Avoiding intermediate separations.

- Reducing impurity formation.

- Enhancing overall yield and industrial applicability.

Research Findings and Industrial Implications

- The optimized molar ratios and temperature controls significantly impact the yield and purity of this compound derivatives.

- Avoiding intermediate separations reduces operational time and impurity generation.

- Use of specific organic bases and solvent mixtures (e.g., N,N-diisopropylethylamine and N-methylpyrrolidone/methanol) is critical for reaction efficiency.

- Catalytic hydrogenation under buffered conditions ensures high-purity final products suitable for pharmaceutical use.

- The process is scalable and suitable for industrial mass production due to simplified steps and higher yields.

Summary Table of Optimal Preparation Conditions

| Parameter | Optimal Range/Choice | Impact |

|---|---|---|

| Organic base A (acylation) | N,N-diisopropylethylamine | Enhances acylation efficiency |

| Solvent B (acylation) | N-methylpyrrolidone + methanol | Solubilizes reactants, controls reaction rate |

| Temperature (acylation) | -45 to -30 °C | Balances reaction kinetics and impurity control |

| Molar ratio diphenoxyl phosphoryl chloride:III | 1.2 to 1.5:1 | Ensures complete phosphorylation |

| Molar ratio cysteamine hydrochloride:III | 1.3 to 1.5:1 | Optimizes solvate intermediate formation |

| Organic base C (condensation) | N,N-dimethylaminopyridine | Facilitates condensation reaction |

| Solvent D (condensation) | Dichloromethane + methanol | Promotes intermediate solubility |

| Temperature (condensation) | -60 to -45 °C | Controls reaction selectivity |

| Hydrogenation time | 2 to 4 hours | Completes catalytic reduction |

| Solvent E (crystallization) | Acetone | Enhances crystal purity and yield |

Chemical Reactions Analysis

Types of Reactions: Imipenemoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.

Scientific Research Applications

Treatment of Severe Infections

Imipenem is particularly valuable in treating severe infections caused by multi-resistant bacteria. A study involving patients with nosocomial infections revealed a high success rate in treating conditions such as septicemia and meningitis, with a cure rate of approximately 77% in critically ill patients .

Use in Intensive Care Units (ICU)

In ICU settings, imipenem has been utilized for patients suffering from severe infections due to resistant Gram-negative bacilli. In one clinical trial, 22 patients treated with imipenem showed a rapid sterilization of cerebrospinal fluid (CSF) in cases of meningo-ventriculitis, highlighting its effectiveness against severe CNS infections .

Therapeutic Drug Monitoring

A pilot study investigated the feasibility of therapeutic drug monitoring (TDM) for imipenem using spent effluent instead of blood samples in critically ill patients undergoing continuous renal replacement therapy. This approach could optimize dosing and improve patient outcomes by ensuring adequate drug levels are maintained .

Pharmacological Properties

Imipenem's mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Its stability against beta-lactamases produced by resistant bacteria further enhances its utility in clinical applications .

Case Studies and Clinical Trials

Comparison with Similar Compounds

Imipenemoic acid is compared with other carbapenem antibiotics such as meropenem, ertapenem, and doripenem. While all these compounds share similar mechanisms of action, this compound is unique in its high resistance to beta-lactamases, enzymes that degrade beta-lactam antibiotics. This makes it particularly effective against beta-lactamase-producing bacteria.

List of Similar Compounds

Meropenem

Ertapenem

Doripenem

Cilastatin: (often co-administered with this compound)

This compound continues to be a valuable antibiotic in the fight against bacterial infections, especially those caused by resistant strains. Its unique properties and broad-spectrum activity make it an essential tool in both clinical and research settings.

Biological Activity

Imipenemoic acid is a significant metabolite of the antibiotic imipenem, which belongs to the carbapenem class of beta-lactam antibiotics. Understanding the biological activity of this compound is crucial for evaluating its role in antibiotic resistance and its enzymatic interactions. This article synthesizes findings from various studies, emphasizing enzymatic activity, metabolic pathways, and implications for antibiotic resistance.

Overview of this compound

This compound is formed through the hydrolysis of imipenem, primarily by bacterial enzymes. Its structural characteristics and biological activities are essential for comprehending its role in microbial resistance mechanisms.

Enzymatic Hydrolysis and Activity

Recent studies have demonstrated that this compound can be produced by various beta-lactamase enzymes, which are critical in bacterial resistance to antibiotics. The hydrolysis of imipenem to this compound has been extensively characterized:

These enzymes demonstrate varying efficiencies in hydrolyzing imipenem, with ThnS showing a notably higher activity compared to other known beta-lactamases.

Biological Implications

This compound's production is not merely a metabolic byproduct; it plays a role in bacterial survival strategies against antibiotic treatments. The hydrolytic activity of beta-lactamases leads to decreased efficacy of beta-lactam antibiotics, contributing to the growing issue of antibiotic resistance.

Case Studies

-

Study on Hydrolysis Mechanisms :

- A study investigating the hydrolysis of imipenem by recombinant E. coli strains expressing various beta-lactamases found that this compound was detected as a primary metabolite after 24 hours. This suggests that bacterial strains equipped with these enzymes can effectively neutralize the antibiotic's action .

- Electrochemical Behavior Analysis :

Research Findings

The biological activity of this compound extends beyond mere hydrolysis; it also involves interactions with various biological systems:

- Ribonuclease Activity : Some studies have indicated that certain enzymes capable of hydrolyzing imipenem also exhibit ribonuclease activity, suggesting potential roles in RNA metabolism within bacterial cells .

- Environmental Persistence : Research has shown that this compound can persist in natural water systems, raising concerns about environmental impacts and the potential for developing resistant microbial populations .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for imipenemoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Compare routes such as enzymatic synthesis, chemical condensation, or microbial fermentation. Evaluate parameters like temperature, solvent polarity, and catalyst type. Purification methods (e.g., HPLC, recrystallization) should be assessed for purity via NMR and mass spectrometry (MS) . Report yields using triplicate experiments with standard deviations.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use H/C NMR to confirm molecular structure, IR for functional groups, and high-resolution MS for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities . Include raw data in supplementary materials for reproducibility .

Q. What in vitro assays are recommended to evaluate the stability of this compound under physiological conditions?

- Methodology : Simulate gastric (pH 2.0) and plasma (pH 7.4) environments. Quantify degradation products via LC-MS over 24 hours. Use kinetic modeling (e.g., first-order decay) to calculate half-life .

Advanced Research Questions

Q. How can computational models predict this compound’s interaction with biological targets, and how should these be validated experimentally?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., β-lactamases). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities . Compare computational and experimental ΔG values for consistency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, bacterial strains). Replicate key studies with standardized protocols (e.g., CLSI guidelines) and perform meta-analysis to assess heterogeneity .

Q. How can isotopic labeling (C/H) trace this compound’s metabolic fate in complex biological systems?

- Methodology : Synthesize labeled analogs via CO incorporation or tritium exchange. Use autoradiography or scintillation counting to track metabolites in rodent models. Combine with HPLC-MS/MS for structural identification .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s efficacy studies?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Use Bayesian hierarchical models to account for inter-study variability. Validate with bootstrap resampling .

Methodological Guidance

- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich lot numbers), instrument calibration details, and raw data in supplementary files .

- Data Presentation : Use tables to compare synthesis yields (e.g., Table 1: Route A vs. B) and figures for kinetic plots. Follow IUPAC nomenclature and SI units .

- Ethical Compliance : For in vivo studies, include ethics committee approval codes and ARRIVE guidelines in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.